Cas no 156891-23-5 (Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI))

Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI) structure
156891-23-5 structure
Product Name:Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI)
CAS-Nr.:156891-23-5
MF:C61H95NO25
MW:1242.39872193336
CID:175466
PubChem ID:197673
Update Time:2025-04-19

Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [8,14,17-trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-
    • 12-Nicotinoyl sarcostin-3-O-beta-D-glucopyranosyl-(1-4)-3-O-methyl-6-deoxy-beta-D-allopyranosyl-(1-4)-beta-D-oleandropyranosyl-(1-4)-beta-D-cymaropyranosyl-(1-4)-beta-D-cymaropyranoside
    • 3-{[hexopyranosyl-(1->4)-6-deoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl-(1->4)-2,6-dideoxy-3-O-methylhexopyranosyl]oxy}-8,14,17,20-tetrahydroxypregn-5-en-12-yl pyridi
    • 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI)
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1&reg
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&reg
    • 4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1&reg
    • Hainaneoside A
    • [8,14,17-trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate
    • 156891-23-5
    • Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI)
    • Inchi: 1S/C61H95NO25/c1-28-49(36(73-8)22-42(77-28)81-35-15-16-57(6)34(21-35)14-17-60(71)40(57)25-41(83-54(69)33-13-12-20-62-26-33)58(7)59(70,32(5)64)18-19-61(58,60)72)84-43-23-37(74-9)50(29(2)78-43)85-44-24-38(75-10)51(30(3)79-44)86-56-48(68)53(76-11)52(31(4)80-56)87-55-47(67)46(66)45(65)39(27-63)82-55/h12-14,20,26,28-32,35-53,55-56,63-68,70-72H,15-19,21-25,27H2,1-11H3
    • InChI-Schlüssel: RGGYEMBOCOZNNC-UHFFFAOYSA-N
    • Lächelt: OC12CCC(C(C)O)(C1(C)C(CC1C3(C)CCC(CC3=CCC21O)OC1CC(C(C(C)O1)OC1CC(C(C(C)O1)OC1CC(C(C(C)O1)OC1C(C(C(C(C)O1)OC1C(C(C(C(CO)O1)O)O)O)OC)O)OC)OC)OC)OC(C1C=NC=CC=1)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 1241.619
  • Monoisotopenmasse: 1241.619
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 26
  • Schwere Atomanzahl: 87
  • Anzahl drehbarer Bindungen: 19
  • Komplexität: 2350
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 31
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 351A^2
  • XLogP3: -0.1

Experimentelle Eigenschaften

  • Dichte: 1.4
  • Siedepunkt: °Cat760mmHg
  • Flammpunkt: °C
  • Brechungsindex: 1.603

Pregn-5-ene-8,12,14,17,20-pentol,3-[(O-b-D-glucopyranosyl-(1®4)-O-6-deoxy-3-O-methyl-b-D-allopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-,12-(3-pyridinecarboxylate), (3b,12b,14b,17a,20S)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd